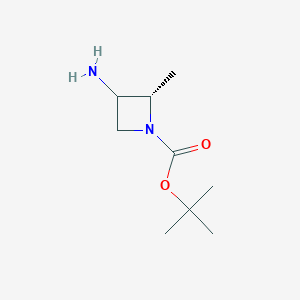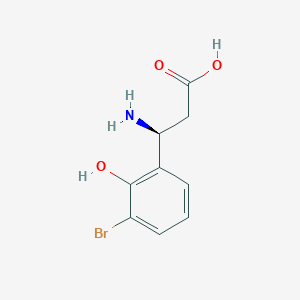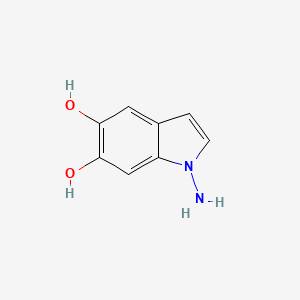
1-Ethyl-2-fluoro-4-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-fluoro-4-iodobenzene is an organic compound with the molecular formula C8H8FI It is a derivative of benzene, where the benzene ring is substituted with an ethyl group, a fluorine atom, and an iodine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-fluoro-4-iodobenzene can be synthesized through several methods. One common approach involves the halogenation of ethylbenzene derivatives. For instance, starting with 1-ethyl-2-fluorobenzene, iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions . Another method involves the use of diazonium salts, where 1-ethyl-2-fluoroaniline is diazotized and then treated with potassium iodide to introduce the iodine atom .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-fluoro-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, such as the Sonogashira coupling or the Heck reaction.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Sonogashira Coupling: Utilizes palladium catalysts and copper co-catalysts in the presence of a base to couple the iodo compound with alkynes.
Heck Reaction: Involves palladium catalysts and bases to couple the iodo compound with alkenes.
Major Products Formed:
Sonogashira Coupling: Produces alkynyl derivatives.
Heck Reaction: Yields substituted alkenes.
Scientific Research Applications
1-Ethyl-2-fluoro-4-iodobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-2-fluoro-4-iodobenzene in chemical reactions involves the activation of the iodine atom, which facilitates its participation in various coupling reactions. The molecular targets and pathways involved depend on the specific reaction and conditions employed .
Comparison with Similar Compounds
1-Fluoro-4-iodobenzene: Similar structure but lacks the ethyl group, making it less versatile in certain synthetic applications.
2-Fluoroiodobenzene: Another similar compound with different substitution patterns, affecting its reactivity and applications.
Uniqueness: 1-Ethyl-2-fluoro-4-iodobenzene’s unique combination of substituents (ethyl, fluoro, and iodo) provides distinct reactivity and versatility in synthetic applications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C8H8FI |
|---|---|
Molecular Weight |
250.05 g/mol |
IUPAC Name |
1-ethyl-2-fluoro-4-iodobenzene |
InChI |
InChI=1S/C8H8FI/c1-2-6-3-4-7(10)5-8(6)9/h3-5H,2H2,1H3 |
InChI Key |
CZMIJROYNOTKIE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![rac-(3R,4S)-1-[(benzyloxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid](/img/structure/B13037465.png)


![(3R)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13037489.png)
![Racemic-(2S,3aS,6aS)-ethyl 1-benzyl-5-(2,2,2-trifluoroacetyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylate](/img/structure/B13037491.png)
![4-chloro-2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13037494.png)


